1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 1098069-37-4
VCID: VC8047323
InChI: InChI=1S/C9H9F4N/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-5H,14H2,1H3
SMILES: CC(C1=CC(=CC(=C1)F)C(F)(F)F)N
Molecular Formula: C9H9F4N
Molecular Weight: 207.17 g/mol

1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine

CAS No.: 1098069-37-4

Cat. No.: VC8047323

Molecular Formula: C9H9F4N

Molecular Weight: 207.17 g/mol

* For research use only. Not for human or veterinary use.

1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine - 1098069-37-4

Specification

CAS No. 1098069-37-4
Molecular Formula C9H9F4N
Molecular Weight 207.17 g/mol
IUPAC Name 1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanamine
Standard InChI InChI=1S/C9H9F4N/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-5H,14H2,1H3
Standard InChI Key CYBTYBCFSPUKPL-UHFFFAOYSA-N
SMILES CC(C1=CC(=CC(=C1)F)C(F)(F)F)N
Canonical SMILES CC(C1=CC(=CC(=C1)F)C(F)(F)F)N

Introduction

Structural and Nomenclature Insights

The IUPAC name, 1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine, reflects its substitution pattern: a fluorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the phenyl ring. The ethanamine chain introduces a primary amine functional group, which is critical for hydrogen bonding and interactions with biological targets. The compound’s stereochemistry is defined by its chiral center at the ethanamine carbon, with the (S)-enantiomer being of particular interest in asymmetric synthesis .

Table 1: Key Structural and Molecular Properties

PropertyValue/Description
Molecular FormulaC₉H₉F₄N
Molecular Weight207.17 g/mol
IUPAC Name(S)-1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanamine
CAS Number1098069-37-4
SMILES NotationCC@@HN
InChI KeyCYBTYBCFSPUKPL-YFKPBYRVSA-N

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the fluorine atom modulates electronic properties and steric interactions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine typically involves multi-step organic reactions. A common approach begins with the Friedel-Crafts acylation of 3-fluoro-5-(trifluoromethyl)benzene to form a ketone intermediate, followed by reductive amination using sodium cyanoborohydride or catalytic hydrogenation. Asymmetric synthesis of the (S)-enantiomer employs chiral catalysts such as Ru-BINAP complexes, achieving enantiomeric excess (e.e.) values exceeding 90% .

Key Reaction Steps:

  • Friedel-Crafts Acylation: Introduction of an acetyl group to the aromatic ring.

  • Reductive Amination: Conversion of the ketone to the amine using ammonia and reducing agents.

  • Chiral Resolution: Separation of enantiomers via chiral chromatography or enzymatic resolution.

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability. Continuous flow reactors are employed to enhance reaction control and yield, while purification is achieved through fractional distillation or recrystallization. The global annual production is estimated at 10–50 kg, primarily for research applications .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (LogP = 2.8) but high solubility in organic solvents like dichloromethane and ethanol. It is stable under ambient conditions but degrades under strong acidic or basic environments, necessitating storage in inert atmospheres .

Table 2: Physicochemical Data

PropertyValue
Melting Point45–47°C (lit.)
Boiling Point210–212°C (extrapolated)
LogP (Partition Coefficient)2.8
pKa (Amine Group)9.2 ± 0.3

Spectroscopic Characterization

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.4 (d, 3H, CH₃), 3.8 (q, 1H, CH), 6.9–7.2 (m, 3H, Ar-H).

  • ¹⁹F NMR: δ -62.4 ppm (CF₃), -112.3 ppm (Ar-F) .

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1610 cm⁻¹ (C-F stretch) .

Bacterial StrainMIC (µg/mL)
S. aureus (Methicillin-Resistant)32
E. coli (ESBL-Producing)64
Pseudomonas aeruginosa128

Anticancer Applications

The compound’s trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets. Preclinical studies on similar derivatives show IC₅₀ values of 20–30 µM against breast (MCF-7) and lung (A549) cancer cell lines, mediated by apoptosis induction via caspase-3 activation .

Neuropharmacological Effects

As a precursor to neurokinin-1 (NK1) receptor antagonists, this amine derivative has been investigated in rodent models of depression. Administered at 10 mg/kg, it reduced immobility time in the forced swim test by 40%, comparable to fluoxetine .

ParameterRating (GHS)
Acute Toxicity (Oral)Category 4
Skin IrritationCategory 2
Environmental HazardCategory 3

Future Research Directions

  • Enantioselective Catalysis: Developing cost-effective chiral catalysts for large-scale (S)-enantiomer production.

  • Drug Delivery Systems: Exploring nanoparticle encapsulation to enhance bioavailability.

  • Structure-Activity Relationships (SAR): Modifying the phenyl ring to optimize pharmacokinetic profiles .

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